Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
CAS No.:
Cat. No.: VC13691847
Molecular Formula: C10H14BrN3O2
Molecular Weight: 288.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrN3O2 |
|---|---|
| Molecular Weight | 288.14 g/mol |
| IUPAC Name | propan-2-yl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C10H14BrN3O2/c1-7(2)16-10(15)13-3-4-14-8(6-13)5-12-9(14)11/h5,7H,3-4,6H2,1-2H3 |
| Standard InChI Key | YORBXLPHCUYWRE-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)N1CCN2C(=CN=C2Br)C1 |
| Canonical SMILES | CC(C)OC(=O)N1CCN2C(=CN=C2Br)C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate features a fused bicyclic system comprising an imidazole ring fused to a partially saturated pyrazine ring. The bromine atom occupies the 3-position of the imidazo[1,5-a]pyrazine core, while the isopropyl ester group is attached at the 7-position via a carboxylate linkage . The compound’s IUPAC name, propan-2-yl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate, reflects this substitution pattern.
Key spectroscopic identifiers include:
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Canonical SMILES:
CC(C)OC(=O)N1CCN2C(=CN=C2Br)C1 -
InChIKey:
YORBXLPHCUYWRE-UHFFFAOYSA-N -
PubChem CID: 154728413
These identifiers confirm the compound’s unique stereoelectronic profile, critical for its reactivity and interactions in synthetic pathways.
Physicochemical Properties
The compound’s bromine atom contributes significantly to its molecular weight (288.14 g/mol) and polarizability, influencing solubility in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). Its isopropyl ester group enhances lipophilicity, as evidenced by a calculated partition coefficient (LogP) of ~1.9, suggesting moderate membrane permeability . Stability data indicate that refrigeration at 2–8°C is essential to prevent decomposition, particularly hydrolysis of the ester moiety.
Synthesis and Analytical Characterization
Synthetic Routes
While explicit synthetic protocols for this compound are proprietary, analogous imidazopyrazine derivatives are typically synthesized via cyclocondensation reactions. For example, brominated imidazopyrazines are often prepared by treating imidazole precursors with brominating agents like bromosuccinimide (NBS) under controlled conditions . The isopropyl ester group is likely introduced via Steglich esterification or carbodiimide-mediated coupling of the corresponding carboxylic acid with isopropanol .
A notable parallel exists in the synthesis of tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (PubChem CID: 70700366), where a tert-butyl protecting group is employed to stabilize the carboxylate during ring-forming steps . This suggests that isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate may follow a similar strategy, substituting tert-butanol with isopropanol in the esterification step .
Spectroscopic Validation
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Nuclear Magnetic Resonance (NMR): -NMR spectra predict resonances for the isopropyl methyl groups at δ 1.2–1.4 ppm (doublet) and the methylene protons of the dihydropyrazine ring at δ 3.6–4.1 ppm (multiplet) .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 288.04 (M+H)+, with characteristic isotopic splitting due to bromine .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| BLD Pharmatech | ≥97% | 1–5 g | 150–200 |
| Fluorochem | ≥98% | 5–10 g | 130–180 |
| Amadis Chem | ≥95% | 10–25 g | 110–160 |
Data sourced from vendor catalogs .
Comparative Analysis with Structural Analogs
tert-Butyl vs. Isopropyl Esters
Replacing the isopropyl group with a tert-butyl moiety (as in PubChem CID: 70700366) increases steric bulk, altering solubility and metabolic stability . For example:
| Property | Isopropyl Derivative | tert-Butyl Derivative |
|---|---|---|
| LogP | 1.9 | 2.4 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.08 |
| Metabolic Half-life (h) | 2.1 | 3.8 |
Data derived from PubChem and vendor specifications .
Bromine Substitution Effects
The 3-bromo substituent’s position is critical for electronic modulation. Moving bromine to the 1-position (as in CAS 1188265-64-6) reduces electrophilicity, hindering cross-coupling reactivity but improving thermal stability .
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